molecular formula C11H14N2O2S2 B12223279 1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one

1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one

Cat. No.: B12223279
M. Wt: 270.4 g/mol
InChI Key: WHYSHTDBKMFEIU-UHFFFAOYSA-N
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Description

1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one is a heterocyclic compound that belongs to the class of thiazolidines Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one typically involves the reaction of an amine, an aldehyde, and thioglycolic acid. The reaction is often carried out under solvent-free conditions using a catalyst such as FeNi3-ionic liquid magnetic nanoparticles. This method provides high yields and purity .

Industrial Production Methods

the principles of green chemistry, such as atom economy and cleaner reaction profiles, are often employed to improve the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its neuroprotective and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to form stable complexes with metal ions, which can further influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-3-{[(phenylamino)thioxomethyl]amino}thiolan-1-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14N2O2S2

Molecular Weight

270.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-phenylthiourea

InChI

InChI=1S/C11H14N2O2S2/c14-17(15)7-6-10(8-17)13-11(16)12-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,13,16)

InChI Key

WHYSHTDBKMFEIU-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NC2=CC=CC=C2

solubility

>40.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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